1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride
Overview
Description
1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride is a chemical compound with the molecular formula C8H13N5O2·HCl It is a derivative of imidazole and piperazine, featuring a nitro group at the 4-position of the imidazole ring and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.
Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide.
Piperazine coupling: The piperazine moiety is then coupled to the imidazole ring through nucleophilic substitution reactions.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole and piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: 1-(1-methyl-4-amino-1H-imidazol-5-yl)piperazine.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Imidazole and piperazine derivatives.
Scientific Research Applications
1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The piperazine moiety can interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Similar structure but lacks the piperazine moiety.
1-Methyl-5-aminotetrazole: Contains a tetrazole ring instead of an imidazole ring.
Uniqueness: 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride is unique due to the presence of both the imidazole and piperazine rings, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(3-methyl-5-nitroimidazol-4-yl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c1-11-6-10-7(13(14)15)8(11)12-4-2-9-3-5-12;/h6,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRMPQSPABUMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N2CCNCC2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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